molecular formula C12H11N3O3S B5793861 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE

Cat. No.: B5793861
M. Wt: 277.30 g/mol
InChI Key: TWZDQVOIEAHXAL-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final Schiff base product. Common solvents used in this reaction include ethanol, methanol, and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the starting amine and carbonyl compound .

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE: This compound has a similar structure but features a methoxy group instead of a sulfonate group.

    (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-PHENYLBUTANOATE:

Uniqueness

The presence of the benzenesulfonate group in (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE imparts unique solubility and reactivity characteristics, making it distinct from other similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-12(11-8-4-5-9-14-11)15-18-19(16,17)10-6-2-1-3-7-10/h1-9H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZDQVOIEAHXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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